molecular formula C7H5N5O2 B1532556 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 912773-00-3

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B1532556
M. Wt: 191.15 g/mol
InChI Key: FBZATUUQBBCYOM-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, involves several steps. For instance, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can be confirmed using various spectroscopic techniques. For example, IR spectroscopy can identify functional groups, 1H-NMR can provide information about the hydrogen environment, mass spectroscopy can determine the molecular weight, and elemental analysis can confirm the elemental composition .


Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine are complex and can lead to a variety of products. For example, one study reported the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, in which the distal nitrogen of the azoxy group is bonded to the nitrogen atom of the azole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectroscopy .

Scientific Research Applications

Coordination Chemistry and Crystal Structures

Research on coordination complexes and their crystal structures provides insights into the applications of compounds related to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. For instance, the study of a centrosymmetric title complex featuring octahedral coordination geometry around the Ni2+ ion with deprotonated 1-methyl-3-(p-nitro­phenyl)­triazenide 1-oxide ions and neutral pyridine molecules reveals the potential of similar nitro-substituted triazole-pyridine compounds in forming stable coordination complexes with distinct geometric configurations (Hörner et al., 2002).

Corrosion Inhibition

Compounds with structural features akin to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, such as Schiff’s bases derived from pyridyl substituted triazoles, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight the importance of molecular structure on the efficiency of corrosion inhibition, indicating potential applications in protective coatings and materials engineering (Ansari et al., 2014).

Energetic Materials

The synthesis and characterization of energetic materials based on fused, tricyclic pyridine derivatives, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, demonstrate the potential of nitro-substituted triazolylpyridines in the field of energetic materials. These compounds exhibit high density, low thermal stability, and good detonation properties, making them suitable for applications in propellants and explosives (Ma et al., 2018).

Catalysis and Organic Synthesis

Research on polar [3+2] cycloaddition reactions involving pyrrolidines and nitroolefins suggests the utility of nitro-substituted triazole-pyridine compounds in catalysis and organic synthesis. Such reactions can proceed under mild conditions, leading to the formation of pyrrolidines with significant biological and industrial applications (Żmigrodzka et al., 2022).

Molecular Design and Energetic Properties

The design and investigation of bridged pyridine-based energetic derivatives reveal the impact of structural modifications on the stability and performance of energetic materials. Studies on compounds structurally related to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine contribute to a better understanding of the factors influencing the detonation properties and thermal stabilities of such materials, guiding the development of advanced energetic compounds (Zhai et al., 2019).

Future Directions

The future directions for research on 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine could include further exploration of its potential applications in various fields, such as medicine and materials science . Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZATUUQBBCYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679712
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

CAS RN

912773-00-3
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912773-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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